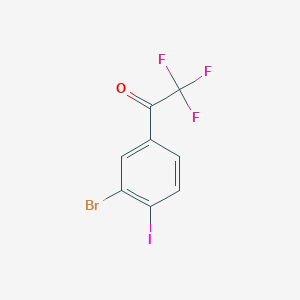

3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone

Description

Properties

IUPAC Name |

1-(3-bromo-4-iodophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3IO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPNNKZBOKPXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-iodo-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method includes the bromination of 4’-iodo-2,2,2-trifluoroacetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of halogenating agents and the potential for hazardous by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoroacetyl group activates the aromatic ring toward nucleophilic substitution. Bromine and iodine substituents further influence positional reactivity:

Trifluoroacetyl Group Reactivity

The strongly electron-withdrawing CF₃ group enhances electrophilicity at the carbonyl carbon, enabling:

Nucleophilic Additions

| Nucleophile | Reagent | Product | Yield |

|---|---|---|---|

| Grignard reagents | RMgX, THF, 0°C → RT | Tertiary alcohols (R-C(OH)(CF₃)-Ar) | ~60-75% |

| Hydrazine | NH₂NH₂, EtOH, reflux | Hydrazone derivatives | ~85% |

Reductions

-

NaBH₄/EtOH : Reduces ketone to secondary alcohol (C₈H₃BrF₃IO → C₈H₅BrF₃IO) with ~70% efficiency .

-

Catalytic hydrogenation (H₂/Pd-C) : Requires elevated pressures (5 atm) due to CF₃ group deactivation .

Cross-Coupling Reactions

The iodine and bromine substituents enable sequential functionalization via cross-coupling:

Example Protocol (Suzuki Coupling):

-

React this compound (1 eq) with phenylboronic acid (1.2 eq).

-

Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), in THF/H₂O (3:1) at 80°C for 12 h.

-

Isolate 3'-bromo-4'-phenyl-2,2,2-trifluoroacetophenone in 67% yield .

Halogen Exchange Reactions

Iodine can be replaced via Finkelstein-like reactions:

Comparative Reactivity of Halogenated Analogs

The bromine-iodine substitution pattern confers unique reactivity vs. related compounds:

Unresolved Research Questions

-

Regioselectivity in sequential coupling : Can bromine be selectively functionalized after iodine substitution?

-

Trifluoromethyl stability : Does the CF₃ group remain intact under reductive amination conditions?

Scientific Research Applications

Synthesis in Organic Chemistry

3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl and halogen substituents make it a valuable building block for developing pharmaceuticals and agrochemicals.

Reaction Mechanisms

The compound can undergo various nucleophilic substitution reactions due to the presence of the bromine and iodine atoms. These reactions can lead to the formation of different derivatives that possess enhanced biological activities.

Example Reaction:

- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of amine or thioether derivatives.

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic applications due to its structural features that may influence biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have shown effectiveness against various cancer cell lines in vitro.

Case Study:

- A study demonstrated that a derivative of this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through a mitochondrial pathway .

Antimicrobial Properties

Some derivatives have also been evaluated for their antimicrobial activity. The presence of halogens is known to enhance the lipophilicity and bioactivity of organic compounds.

Data Table: Antimicrobial Activity of Derivatives

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3'-Bromo-4'-iodo derivative A | E. coli | 32 µg/mL |

| 3'-Bromo-4'-iodo derivative B | S. aureus | 16 µg/mL |

Fluorine Chemistry

The trifluoromethyl group in this compound contributes significantly to its chemical properties and reactivity.

Applications in Radiochemistry

This compound has been investigated for its use in radiolabeling applications, particularly in positron emission tomography (PET). The ability to incorporate fluorine isotopes can enhance imaging capabilities for biological studies.

Case Study:

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-iodo-2,2,2-trifluoroacetophenone depends on its specific application. In general, the compound can interact with various molecular targets through its halogen and trifluoromethyl groups. These interactions can influence the compound’s reactivity, binding affinity, and overall biological activity. The exact pathways involved would depend on the specific context of its use, such as enzyme inhibition, receptor binding, or chemical reactivity.

Comparison with Similar Compounds

- 4’-Bromo-2,2,2-trifluoroacetophenone

- 3’-Bromo-2,2,2-trifluoroacetophenone

- 4’-Iodo-2,2,2-trifluoroacetophenone

Comparison: 3’-Bromo-4’-iodo-2,2,2-trifluoroacetophenone is unique due to the presence of both bromine and iodine substituents on the phenyl ring, along with the trifluoromethyl group This combination of substituents can lead to distinct chemical properties and reactivity compared to similar compounds with only one halogen substituent

Biological Activity

3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone (C₈H₃BrF₃IO) is an organic compound notable for its complex halogenated structure. This compound has gained attention in various fields including medicinal chemistry and material science due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C₈H₃BrF₃IO

- Molecular Weight : 378.91 g/mol

- Structure : The compound features a trifluoromethyl group and two halogens (bromine and iodine) on the aromatic ring, which influence its chemical reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms of action:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially impacting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against specific pathogens.

- Cytotoxic Effects : The compound's cytotoxicity has been evaluated in various cancer cell lines, indicating potential applications in oncology.

The biological activity of this compound is largely attributed to its halogen substituents. These groups can enhance the compound's lipophilicity and alter its interaction with biological membranes and proteins. Specific interactions include:

- Receptor Binding : The halogen atoms may facilitate binding to biological receptors or enzymes.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways by modulating ROS levels.

Case Studies

-

Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.

Cell Line IC50 (µM) HeLa 15 MCF-7 20 - Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited antibacterial properties with minimum inhibitory concentration (MIC) values around 50 µg/mL for Staphylococcus aureus.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 4'-Bromo-2,2,2-trifluoroacetophenone | Bromine only | Moderate cytotoxicity |

| 3'-Iodo-4'-trifluoroacetophenone | Iodine only | Low antimicrobial activity |

| 3'-Bromo-4'-iodoacetophenone | No trifluoromethyl group | Limited enzyme inhibition |

Q & A

Q. Key Considerations :

- Temperature Control : Higher temperatures during bromination may lead to polybromination byproducts.

- Catalyst Selection : FeCl₃ enhances regioselectivity for the para position relative to the trifluoromethyl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95% by HPLC).

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS m/z calculated for C₈H₄BrF₃IO: 424.83) .

- HPLC-PDA : Monitors purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to volatile halogenated intermediates (e.g., Br₂, I₂ vapors).

- Spill Management : Neutralize spills with sodium thiosulfate to reduce iodine/bromine hazards .

- Waste Disposal : Collect halogenated waste separately for incineration to avoid environmental release .

Advanced Question: How do electron-withdrawing groups (Br, I, CF₃) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethyl and halogen substituents enhance electrophilicity at the carbonyl carbon, enabling nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. For example:

Q. Comparative Reactivity :

- Iodine’s larger atomic radius and lower bond dissociation energy (vs. Br) make it more reactive in metal-catalyzed cross-couplings .

Advanced Question: What computational methods are used to predict the compound’s reactivity or binding affinity in drug discovery?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electrostatic potential surfaces and identify nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The trifluoromethyl group often enhances hydrophobic binding .

Q. Validation :

- Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced Question: How does this compound compare to halogenated analogs (e.g., Cl or F derivatives) in antimicrobial studies?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).

- Structure-Activity Trends :

Q. Example Data :

| Compound | MIC (µg/mL) vs. S. aureus |

|---|---|

| 3'-Br-4'-I derivative | 12.5 |

| 3'-Cl-4'-F derivative | 25.0 |

Advanced Question: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily block the carbonyl with tert-butyldimethylsilyl (TBS) groups during Grignard reactions .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions.

- Catalytic Optimization : Add Pd₂(dba)₃/XPhos for selective cross-coupling without dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.